molecular formula C46H56O2S6 B15279818 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

Cat. No.: B15279818
M. Wt: 833.3 g/mol
InChI Key: TZYDKIQIHMEMSW-UHFFFAOYSA-N
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Description

3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde is a complex organic compound with a unique structure characterized by multiple hexathioether groups and a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core polycyclic structure, followed by the introduction of hexathioether groups through nucleophilic substitution reactions. The final step involves the oxidation of specific positions to form the dicarbaldehyde groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hexathioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde involves interactions with specific molecular targets and pathways. The hexathioether groups can interact with metal ions, potentially modulating enzymatic activities and signaling pathways. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarboxylic acid
  • 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-diol

Uniqueness

The uniqueness of 3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde lies in its specific arrangement of hexathioether groups and polycyclic framework, which confer unique chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C46H56O2S6

Molecular Weight

833.3 g/mol

IUPAC Name

3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde

InChI

InChI=1S/C46H56O2S6/c1-5-9-13-17-21-45(22-18-14-10-6-2)33-37-31(25-29(27-47)49-37)51-39(33)41-35(45)43-44(53-41)36-42(54-43)40-34(38-32(52-40)26-30(28-48)50-38)46(36,23-19-15-11-7-3)24-20-16-12-8-4/h25-28H,5-24H2,1-4H3

InChI Key

TZYDKIQIHMEMSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C3=C1C4=C(S3)C5=C(S4)C6=C(C5(CCCCCC)CCCCCC)C7=C(S6)C=C(S7)C=O)SC8=C2SC(=C8)C=O)CCCCCC

Origin of Product

United States

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